![molecular formula C16H15N3OS2 B2835683 (Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-cyclopentyl-2-thioxothiazolidin-4-one CAS No. 1164565-56-3](/img/structure/B2835683.png)

(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-cyclopentyl-2-thioxothiazolidin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

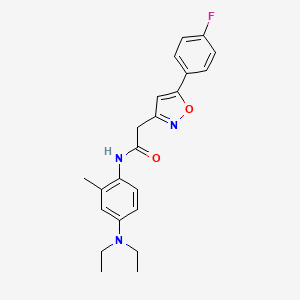

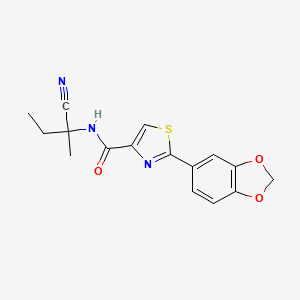

The compound contains a benzimidazole moiety, which is a fused aromatic ring structure consisting of benzene and imidazole . Benzimidazoles are a recurring fragment in medicinal chemistry, and the 2-amino derivative is a versatile example in lead generation .

Synthesis Analysis

While specific synthesis methods for this compound are not available, benzimidazoles can generally be synthesized via the reaction of o-phenylenediamine with carboxylic acids or their derivatives . The presence of a thioxothiazolidinone group suggests that a condensation reaction might be involved in its synthesis .Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy and X-ray crystallography . These techniques can provide information about the connectivity of atoms in the molecule and their spatial arrangement.Chemical Reactions Analysis

The benzimidazole moiety can undergo various reactions, including nucleophilic substitution and electrophilic aromatic substitution . The thioxothiazolidinone group can also participate in various reactions, including condensation and addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific substituents present in the molecule. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties such as solubility, melting point, and reactivity .Applications De Recherche Scientifique

- The compound has been investigated as a green corrosion inhibitor for mild steel in acidic environments. Studies have shown that it effectively inhibits corrosion by adsorbing onto the metallic surface, creating an energy barrier for the corrosion process . Its inhibition efficiency can reach up to 97.39% at certain concentrations.

- Researchers have explored the compound’s potential as a drug candidate. For instance, Telmisartan (also known as Cresar-H), a derivative of this compound, has been studied for its inhibitory effects on mild steel corrosion. It acts as a cathodic-type inhibitor and forms an adsorption layer on the metal surface .

- Functionalized 2,1,3-benzothiadiazoles, including derivatives of this compound, have been used in metal coordination chemistry. For example, 4-amino-2,1,3-benzothiadiazole forms complexes with zinc chloride. Understanding these interactions can lead to novel materials and catalysts .

- While not directly an application, understanding the synthesis of imidazoles (including this compound) is crucial. Recent advances in regiocontrolled synthesis methods have implications for drug development, agrochemicals, functional materials, and catalysis .

Corrosion Inhibition

Drug Candidates

Metal Coordination Chemistry

Imidazole Synthesis Methodology

Orientations Futures

Propriétés

IUPAC Name |

5-(benzimidazol-2-ylidenemethyl)-3-cyclopentyl-4-hydroxy-1,3-thiazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3OS2/c20-15-13(22-16(21)19(15)10-5-1-2-6-10)9-14-17-11-7-3-4-8-12(11)18-14/h3-4,7-10,20H,1-2,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTEJXEUPJDOFFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=C(SC2=S)C=C3N=C4C=CC=CC4=N3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-cyclopentyl-2-thioxothiazolidin-4-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2835608.png)

![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]naphthalene-1-carboxamide](/img/structure/B2835610.png)

![(4-Chlorophenyl)(3-{[(2,6-dichlorophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)methanone](/img/structure/B2835611.png)

![N-methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)amine hydrochloride](/img/structure/B2835613.png)

![3-(4-methoxyphenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one](/img/structure/B2835615.png)